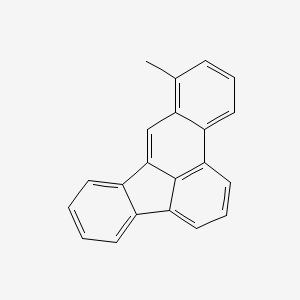

9-Methylbenzo(b)fluoranthene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

95741-46-1 |

|---|---|

Molecular Formula |

C21H14 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

6-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |

InChI |

InChI=1S/C21H14/c1-13-6-4-9-16-18-11-5-10-17-14-7-2-3-8-15(14)20(21(17)18)12-19(13)16/h2-12H,1H3 |

InChI Key |

JUKXDJLZABSMFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C3C4=CC=CC=C4C5=CC=CC(=C53)C2=CC=C1 |

Origin of Product |

United States |

Environmental Occurrence, Distribution, and Source Apportionment of Alkylated Benzo B Fluoranthenes

Identification of Anthropogenic Sources of 9-Methylbenzo(b)fluoranthene in Various Environmental Compartments

While it is widely understood that PAHs, including their alkylated derivatives, are products of incomplete combustion, specific data quantifying the emissions of this compound from sources such as fossil fuel and biomass burning are not readily found in the reviewed literature. Similarly, its release from industrial activities and as a by-product is not specifically documented. General PAH sources are well-identified, but the distribution and prevalence of specific isomers like this compound within the complex mixtures released from these sources remain largely uncharacterized in publicly accessible databases and scientific papers.

Environmental Fate and Transport Mechanisms in Atmospheric, Aquatic, and Terrestrial Matrices

The environmental behavior of PAHs is known to be influenced by their molecular weight and structure. It is expected that this compound, like other high-molecular-weight PAHs, partitions to airborne particulate matter and accumulates in soil and sediment. However, specific data on its partitioning coefficients (e.g., K_oa, K_aw) and mobility in different environmental matrices are not available. Without such data, a detailed discussion of its accumulation and mobility in soil, sediment, and water systems is not possible.

Advanced Source Apportionment Methodologies for Alkylated PAH Profiles

Source apportionment of PAHs often relies on diagnostic ratios of parent compounds with similar molecular weights. While the use of alkylated PAHs for source apportionment is an active area of research, established and validated diagnostic ratios specifically involving this compound are not present in the current body of scientific literature. The development of such methodologies requires extensive source profiling and environmental sampling, which appears to be limited for this specific compound.

Application of Molecular Markers and Isomeric Ratios in Source Discrimination

The differentiation of contamination sources for alkylated polycyclic aromatic hydrocarbons (PAHs), including this compound, heavily relies on the analysis of molecular markers and isomeric ratios. These diagnostic tools are based on the principle that the relative abundance of specific PAH isomers or the ratio of parent to alkylated PAHs can be characteristic of particular emission sources, such as petrogenic (petroleum-related) or pyrogenic (combustion-related) inputs.

Petrogenic sources, such as crude oil and its refined products, are typically enriched in alkylated PAHs compared to their parent compounds. nih.gov This is a result of the geological processes involved in petroleum formation. Conversely, pyrogenic sources, which involve high-temperature combustion of organic materials like coal, wood, and fossil fuels, tend to produce PAHs with a lower degree of alkylation. mdpi.com Therefore, the ratio of a parent PAH to its alkylated homologues can serve as a primary indicator of the original source. For instance, a high ratio of methylphenanthrenes to phenanthrene (B1679779) is often indicative of a petrogenic origin. diva-portal.org While specific ratios for this compound are not extensively documented in publicly available literature, the same principle applies. A higher relative abundance of this compound compared to its parent compound, benzo(b)fluoranthene (B32983), would suggest a greater contribution from petrogenic sources.

Isomeric ratios between different PAHs with the same molecular weight are also widely used to distinguish between sources. The relative thermodynamic stability and formation pathways of different isomers during combustion processes result in characteristic ratios for various fuel types and combustion conditions. For example, the ratio of benzo(b)fluoranthene to benzo(k)fluoranthene (BbF/BkF) has been utilized to differentiate between sources like heavy-duty diesel vehicle emissions and other combustion sources. alphalab.com

While parent PAH isomeric ratios are well-established, the application of isomeric ratios among methylated PAHs is an evolving area of research. Studies on methyl-fluoranthene and methyl-pyrene isomers have shown that their relative distributions can provide detailed insights into the specific types of oil or combustion products present in environmental samples. researchgate.net The relative abundance of different methylbenzo(b)fluoranthene isomers, including the 9-methyl isomer, would likely also vary depending on the source material and formation conditions, offering a potential tool for more refined source discrimination. However, comprehensive source profiles detailing the isomeric distribution of methylbenzo(b)fluoranthenes are not widely available.

Table 1: General Isomeric Ratios Used for PAH Source Apportionment This table presents examples of commonly used isomeric ratios for parent PAHs, as specific ratios for this compound are not well-established in available literature.

| Isomeric Ratio | Petrogenic Source Indication | Pyrogenic Source Indication |

|---|---|---|

| Anthracene / (Anthracene + Phenanthrene) | < 0.1 | > 0.1 |

| Fluoranthene (B47539) / (Fluoranthene + Pyrene) | < 0.4 | > 0.4 |

| Benzo(a)anthracene / (Benzo(a)anthracene + Chrysene) | < 0.2 | > 0.35 |

| Indeno(1,2,3-cd)pyrene / (Indeno(1,2,3-cd)pyrene + Benzo(g,h,i)perylene) | < 0.2 | > 0.5 |

| Benzo(b)fluoranthene / Benzo(k)fluoranthene | Varies with specific fuel/combustion | Varies with specific fuel/combustion |

Receptor Modeling and Chemometric Approaches for Source Identification

Receptor models are statistical techniques used to identify and quantify the contributions of various sources to the measured concentrations of pollutants at a specific location or "receptor." researchgate.net These models analyze the chemical composition of environmental samples and compare it to the chemical fingerprints or "source profiles" of potential emission sources. For complex mixtures of PAHs, including alkylated species like this compound, receptor models such as Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF) are powerful tools for source apportionment. nih.govresearchgate.net

Principal Component Analysis (PCA) is a multivariate statistical method that reduces the dimensionality of a large dataset while retaining most of the original variance. In the context of PAH source apportionment, PCA can identify groups of PAHs that co-vary, suggesting they originate from a common source. mdpi.com By plotting the principal components, it is possible to visualize the relationships between different samples and identify clusters that correspond to different source contributions. For instance, a PCA of sediment samples might reveal one principal component heavily loaded with alkylated PAHs, indicating a petrogenic source, and another component dominated by high molecular weight parent PAHs, suggesting a pyrogenic source.

Positive Matrix Factorization (PMF) is another advanced receptor model that decomposes a matrix of sample data into two matrices: factor contributions and factor profiles. nih.gov A key advantage of PMF is that it constrains the factor contributions and profiles to be non-negative, which is physically more realistic. PMF has been successfully applied to apportion sources of PAHs in various environmental media, including sediments and atmospheric particles. nih.govresearchgate.net In a hypothetical PMF analysis of sediment containing this compound, the model could potentially identify a "petroleum" source profile with high loadings of this and other alkylated PAHs, and a "coal combustion" profile with a different PAH distribution.

Chemometric approaches encompass a range of mathematical and statistical methods used to extract meaningful information from chemical data. In addition to PCA and PMF, other chemometric techniques such as cluster analysis and discriminant analysis can be applied to PAH data for source identification. These methods can help to classify samples based on their PAH profiles and to identify the chemical variables (i.e., specific PAHs or isomeric ratios) that are most effective at discriminating between different sources. The coupling of isomeric ratios with advanced supervised statistical techniques has been shown to increase the accuracy of PAH source attribution in complex environmental settings.

The effectiveness of these models is highly dependent on the quality and comprehensiveness of the input data, including the availability of accurate source profiles. While source profiles for many parent PAHs are well-characterized, detailed profiles for alkylated PAHs, including the specific isomers of methylbenzo(b)fluoranthene, are less common. This can introduce uncertainty into the source apportionment results.

Table 2: Overview of Receptor Modeling and Chemometric Approaches for PAH Source Identification This table provides a general overview of the application of these models to PAHs, as specific applications to this compound are not extensively detailed in the literature.

| Technique | Principle | Application to Alkylated Benzo(b)fluoranthenes |

|---|---|---|

| Principal Component Analysis (PCA) | Reduces the dimensionality of the data to identify covarying groups of compounds. | Can identify clusters of samples impacted by similar sources based on their alkylated PAH profiles. |

| Positive Matrix Factorization (PMF) | Decomposes the data matrix into source profiles and source contributions with non-negativity constraints. | Can quantify the contribution of different sources (e.g., diesel exhaust, crude oil) to the total concentration of alkylated benzo(b)fluoranthenes. |

| Cluster Analysis | Groups samples with similar chemical profiles together. | Can be used to classify environmental samples into categories based on their alkylated PAH fingerprints, suggesting common sources. |

| Discriminant Analysis | Identifies variables that best distinguish between predefined groups of samples. | Can be used to determine which specific alkylated benzo(b)fluoranthene isomers or ratios are most effective at differentiating between known sources. |

Metabolic Biotransformation Pathways of Benzo B Fluoranthene and Its Alkylated Derivatives

Phase I Enzymatic Transformations (e.g., Cytochrome P450-mediated Oxidation)

Phase I metabolism primarily involves the introduction or exposure of functional groups on the PAH molecule, a process predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. acs.org These reactions increase the polarity of the substrate, preparing it for Phase II conjugation.

Formation of Hydroxylated Metabolites and Dihydrodiols

The initial step in the metabolic activation of benzo(b)fluoranthene (B32983) involves oxidation by CYP enzymes to form various hydroxylated metabolites and dihydrodiols. For the parent compound, benzo(b)fluoranthene, the major identified metabolites include 4-, 5-, 6-, and 7-hydroxybenzo(b)fluoranthene. nih.gov The principal dihydrodiol metabolite formed is trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene. nih.gov Another identified dihydrodiol is the 1,2-dihydro-1,2-dihydroxybenzo[b]fluoranthene. nih.gov

For 9-methylbenzo(b)fluoranthene, it is hypothesized that two primary pathways of Phase I metabolism occur: oxidation on the aromatic ring system and oxidation of the methyl group. The presence of the methyl group can influence the regioselectivity of the enzymatic attack. Oxidation of the aromatic core would likely lead to the formation of various hydroxylated this compound isomers and dihydrodiols. Concurrently, hydroxylation of the methyl group would produce 9-(hydroxymethyl)benzo(b)fluoranthene. Studies on other methylated PAHs, such as 1-methylphenanthrene and 9-ethylphenanthrene, have shown that side-chain hydroxylation is a major metabolic pathway. nih.gov

Generation of Electrophilic Epoxide Intermediates

A critical consequence of CYP-mediated oxidation is the formation of highly reactive epoxide intermediates. These epoxides can be further metabolized by epoxide hydrolase to form trans-dihydrodiols. However, some epoxides, particularly bay-region diol epoxides, are potent electrophiles that can covalently bind to cellular macromolecules like DNA, a crucial step in the initiation of carcinogenesis. nih.gov For benzo(b)fluoranthene, the formation of a reactive diol-epoxide is suggested by the tumorigenicity of its 9,10-dihydrodiol metabolite. epa.gov While no direct evidence exists for the formation of 7b,8-dihydro-7,8-dihydroxybenzo[b]fluoranthene or trans-9,10-dihydro-9,10-dihydroxybenzo[b]fluoranthene, the latter would be the precursor to a bay-region dihydrodiol epoxide. nih.gov It is plausible that this compound is also metabolized to electrophilic epoxide intermediates, and the position of the methyl group could influence the formation and reactivity of these epoxides.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione Adduct Formation)

Following Phase I transformations, the now more polar metabolites of this compound undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous molecules to the functional groups introduced in Phase I, further increasing their water solubility and facilitating their elimination from the body. uomus.edu.iqreactome.org The primary Phase II reactions for PAH metabolites include glucuronidation, sulfation, and glutathione conjugation. drughunter.com

Glucuronidation: This is a major pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated metabolites. uomus.edu.iq

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to hydroxyl groups, forming sulfate conjugates. drughunter.com

Glutathione Adduct Formation: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione with electrophilic intermediates, such as epoxides, which is a critical detoxification pathway. utb.cz

For this compound, the hydroxylated metabolites formed in Phase I are expected to be substrates for glucuronidation and sulfation. The electrophilic epoxide intermediates can be detoxified through the formation of glutathione adducts.

Comparative Metabolic Profiles and Regioselectivity Across Positional Isomers and Parent Compounds

The metabolic profile and the regioselectivity of enzymatic reactions are significantly influenced by the structure of the PAH, including the presence and position of alkyl substituents. Studies on methylated PAHs have shown that the position of the methyl group can dramatically alter the mutagenicity and tumorigenicity of the compound.

In a study comparing the mutagenicity of various methylated benzo[b]fluoranthenes, this compound was found to be inactive in inducing mutations in S. typhimurium TA100, whereas the parent compound, benzo(b)fluoranthene, and the 3-methyl and 1,3-dimethyl isomers showed dose-dependent mutagenic activity. nih.gov This suggests that the position of the methyl group at the 9-position may direct the metabolism towards detoxification pathways or produce less reactive intermediates compared to methylation at other positions. For instance, the 3-methyl and 1,3-dimethyl derivatives were found to be strong tumor initiators, with activity greater than that of benzo(b)fluoranthene, while all other tested methylated isomers, including this compound, were less tumorigenic. nih.gov

The structural features that favor tumorigenicity in methylated non-alternant PAHs like benzo(b)fluoranthene appear to differ from those of alternant PAHs such as benzo[a]pyrene (B130552) and chrysene. nih.gov The presence of a methyl group can either block or enhance the formation of carcinogenic metabolites depending on its location on the aromatic ring system.

Table 1: Postulated Phase I Metabolites of this compound

| Precursor | Metabolite Type | Potential Metabolite |

|---|---|---|

| This compound | Hydroxylated Metabolite | Hydroxy-9-methylbenzo(b)fluoranthene (various isomers) |

| This compound | Dihydrodiol | Dihydrodihydroxy-9-methylbenzo(b)fluoranthene (various isomers) |

| This compound | Side-chain Oxidation | 9-(Hydroxymethyl)benzo(b)fluoranthene |

| Dihydrodiol Metabolite | Diol Epoxide | Diol epoxide of this compound |

Table 2: Potential Phase II Conjugates of this compound Metabolites

| Phase I Metabolite | Conjugation Reaction | Resulting Conjugate |

|---|---|---|

| Hydroxy-9-methylbenzo(b)fluoranthene | Glucuronidation | This compound-glucuronide |

| Hydroxy-9-methylbenzo(b)fluoranthene | Sulfation | This compound-sulfate |

| Epoxide of this compound | Glutathione Conjugation | Glutathione-9-methylbenzo(b)fluoranthene adduct |

Molecular Mechanisms of Nucleic Acid Interaction and Genomic Instability Induced by Alkylated Benzo B Fluoranthenes

Formation and Structural Characterization of Covalent DNA Adducts from Benzo(b)fluoranthene (B32983) Metabolites

The genotoxicity of Benzo(b)fluoranthene and its alkylated derivatives is largely attributed to their metabolic activation into reactive intermediates that can covalently bind to DNA, forming bulky adducts. This process is initiated by cytochrome P450 (CYP) enzymes, which metabolize the parent PAH into epoxides and dihydrodiols. nih.govbiorxiv.org A key tumorigenic pathway involves the formation of a reactive diol epoxide. epa.gov These electrophilic metabolites then attack nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts that distort the DNA helix. researchgate.net

Identification of Major and Minor Adduct Species and their Nucleotide Targets

Metabolically activated B[b]F primarily targets purine (B94841) bases, with a clear preference for guanine (B1146940) and cytosine residues in the DNA. nih.govbiorxiv.org Studies involving B[b]F administration in rats have shown the formation of several distinct DNA adducts in tissues like the lung and liver. researchgate.net While the complete spectrum of adducts is complex, research has identified that a minor adduct is derived from trans-9,10-dihydro-9,10-dihydroxybenzo[b]fluoranthene-11,12-oxide. researchgate.net The majority of DNA adducts formed by related PAH diol epoxides result from the opening of the epoxide ring by the exocyclic amino groups of deoxyguanosine (dG), deoxyadenosine (B7792050) (dA), and deoxycytidine (dC). nih.gov

| Metabolite Class | Primary Nucleotide Targets | Adduct Type |

|---|---|---|

| Diol Epoxides | Guanine (dG), Cytosine (dC) | Bulky Covalent Adducts |

| trans-9,10-dihydro-9,10-dihydroxybenzo[b]fluoranthene-11,12-oxide | Unspecified | Minor Adduct Species |

Stereochemical Aspects Governing Adduct Formation with Deoxyribonucleotides

The three-dimensional structure (stereochemistry) of both the PAH diol epoxide and the DNA itself plays a critical role in the formation and conformation of DNA adducts. PAH diol epoxides can exist as different stereoisomers, which exhibit varying biological activities. researchgate.net These reactive metabolites can bind to the exocyclic amino groups of purines through either trans or cis addition relative to the epoxide's oxygen atom.

The resulting adducts can adopt various conformations within the DNA helix. For some PAHs, the adducts are accommodated within the minor groove of the DNA, a binding mode termed "side-stacking". nih.gov This positioning is influenced by factors such as the shape of the PAH and electrostatic interactions between the diol epoxide and the phosphate (B84403) backbone of the DNA. nih.gov The specific stereochemical configuration of the adduct profoundly influences its recognition and processing by DNA repair enzymes.

Influence of Alkyl Substitution on DNA Binding Affinity and Adduct Spectrum

The presence of an alkyl group, such as the methyl group in 9-Methylbenzo(b)fluoranthene, can significantly alter the parent molecule's interaction with DNA. Methylation can influence the electronic properties of the aromatic system, potentially affecting the rate and regioselectivity of metabolic activation by CYP enzymes. This can, in turn, alter the yield and nature of the ultimate reactive diol epoxides.

Furthermore, a methyl group can create steric hindrance that may influence how the metabolite binds to DNA. Experimental evidence from related compounds shows that adducts at or near methylated CpG sequences can impact the function of DNA-modifying enzymes, suggesting that local DNA structure and methylation patterns are important. nih.govresearchgate.net The presence of a methyl group on the PAH backbone could therefore modulate the spectrum of adducts formed and their precise location within the genome, potentially directing damage towards or away from critical gene sequences.

Pathways Leading to Reactive Oxygen Species (ROS) Generation and Oxidative DNA Damage

Beyond direct covalent adduction, the metabolism of B[b]F is a significant source of intracellular reactive oxygen species (ROS). nih.gov The metabolic activation of PAHs can lead to the formation of o-quinones, which can undergo redox cycling to generate superoxide (B77818) anions and other ROS. nih.gov This process creates a state of oxidative stress within the cell.

ROS, such as hydroxyl radicals, are highly reactive and can induce damage to cellular macromolecules, including DNA. This leads to the formation of oxidative DNA lesions, such as 8-oxo-2'-deoxyguanosine (8-oxo-dGuo), a common marker of oxidative DNA damage. tandfonline.com This oxidative pathway represents a distinct mechanism of genotoxicity that complements the damage caused by bulky adduct formation. Some studies also indicate that PAHs can generate ROS upon exposure to light, such as UVA radiation, which can excite the PAH molecule to a state where it transfers energy to molecular oxygen. tandfonline.commdpi.com

Cellular Responses to Induced DNA Damage (e.g., DNA Repair Mechanisms, Cell Cycle Checkpoints)

Cells possess a sophisticated network of pathways to counteract the harmful effects of DNA damage. When bulky adducts or oxidative lesions are formed, these surveillance and repair systems are activated.

The primary mechanism for removing bulky PAH-DNA adducts is the Nucleotide Excision Repair (NER) pathway. nih.govresearchgate.netnih.gov The NER machinery recognizes the helical distortion caused by the adduct and excises a short single-stranded DNA segment containing the lesion, which is then re-synthesized using the intact strand as a template. Evidence suggests that a specific sub-pathway of NER, known as Transcription-Coupled Repair (TCR) , is involved in repairing B[b]F-induced damage, as mutation frequency is often higher in non-transcribed intergenic regions compared to actively transcribed genes. nih.govbiorxiv.org Oxidative DNA damage, such as 8-oxo-dGuo, is typically handled by the Base Excision Repair (BER) pathway. scispace.com

The presence of significant DNA damage triggers cell cycle checkpoints , which are crucial for preventing the replication of a damaged genome. frontiersin.org Studies on B[b]F have shown that it can induce cell cycle arrest in the S-phase. nih.gov This pause in the cell cycle allows the cell time to repair the DNA damage before proceeding with DNA replication, thereby preventing the fixation of mutations. nih.govresearchgate.net

Molecular Consequences of Adduct Formation and Oxidative Stress on Gene Integrity

If DNA lesions are not properly repaired before the cell divides, they can lead to mutations and chromosomal alterations, a condition known as genomic instability. B[b]F is a potent mutagen, and its adducts can cause DNA polymerase to insert an incorrect base during replication. nih.gov

Detailed sequencing analysis has revealed a characteristic mutational signature for B[b]F. The predominant mutations are C:G to A:T transversions, followed by C:G to T:A transversions. nih.govbiorxiv.orgnih.gov This mutational spectrum is consistent with adduct formation primarily at guanine and cytosine bases and correlates with mutational signatures observed in human cancers associated with tobacco smoke. nih.govbiorxiv.org

| Compound | Primary Mutation Type | Secondary Mutation Type | Other Genotoxic Effects |

|---|---|---|---|

| Benzo(b)fluoranthene (B[b]F) | C:G → A:T Transversions | C:G → T:A Transversions | Chromosome Damage (Micronucleus Formation) |

Environmental Degradation and Bioremediation Strategies for Benzo B Fluoranthene and Alkylated Analogs

Microbial Degradation Mechanisms and Identification of Key Biodegrading Organisms

Microbial transformation is a primary mechanism for the removal of PAHs from the environment. nih.gov A variety of bacteria, fungi, and microalgae have demonstrated the ability to degrade these compounds. The addition of an alkyl group, such as the methyl group in 9-Methylbenzo(b)fluoranthene, can affect the bioavailability and susceptibility of the PAH to microbial attack.

Bacterial Biodegradation Pathways and Metabolites

Bacteria are key players in the bioremediation of PAH-contaminated sites. The initial step in the aerobic bacterial degradation of high molecular weight PAHs like benzo(b)fluoranthene (B32983) typically involves the action of dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, forming dihydrodiols.

For alkylated PAHs, bacteria may employ a few different strategies. One possibility is the oxidation of the methyl group itself, a process initiated by monooxygenase enzymes. This can lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids. Alternatively, bacteria can initiate degradation by attacking the aromatic rings through dioxygenases. The position of the methyl group can sterically hinder or electronically influence the site of dioxygenase attack, potentially leading to different metabolic products compared to the parent compound.

Several bacterial genera have been identified as capable of degrading benzo(b)fluoranthene and could potentially degrade its methylated analogs. These include Bacillus, Gordonia, Pseudomonas, Rhodococcus, Ochrobactrum, and Amycolatopsis. researchgate.net For instance, a study on the degradation of alkylated phenanthrenes and pyrenes by Sphingobium quisquiliarum identified monooxygenation of the methyl groups as a primary metabolic pathway. nih.gov

Key Bacterial Genera in Benzo(b)fluoranthene Degradation

| Bacterial Genus | Reference |

|---|---|

| Bacillus | researchgate.net |

| Gordonia | researchgate.net |

| Pseudomonas | researchgate.net |

| Rhodococcus | researchgate.net |

| Ochrobactrum | researchgate.net |

Fungal Biotransformation Processes and Metabolic Products

Fungi, particularly white-rot fungi, are effective degraders of PAHs due to their production of powerful, non-specific extracellular ligninolytic enzymes such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase. These enzymes generate highly reactive radicals that can oxidize a wide range of persistent organic pollutants, including high molecular weight PAHs.

The biotransformation of PAHs by fungi often begins with an oxidation reaction catalyzed by cytochrome P450 monooxygenases, leading to the formation of arene oxides. These are then enzymatically hydrated to trans-dihydrodiols, which can be further metabolized. For methylated PAHs, fungi can also hydroxylate the methyl group. tandfonline.com The specific metabolic products of this compound biotransformation by fungi have not been documented, but based on studies with other methylated PAHs, potential products could include hydroxylated and glycosylated derivatives. Fungi like Aspergillus flavus and Aspergillus fumigatus have shown significant capabilities in degrading a mixture of 16 priority PAHs. mdpi.com

Microalgal Mediated Degradation and Extracellular Enzyme Activity

Microalgae contribute to the degradation of PAHs in aquatic environments through both direct metabolism and symbiotic relationships with bacteria. researchgate.net Some microalgae can produce oxygenase enzymes that initiate the breakdown of aromatic rings. For example, Selenastrum capricornutum has been shown to degrade benzo(b)fluoranthene. nih.govresearchgate.net The degradation process was found to involve both monooxygenase and dioxygenase pathways, leading to the formation of monohydroxylated and dihydrodiol metabolites. nih.govresearchgate.net

A noteworthy finding is the release of an oxygenase enzyme complex into the extracellular environment by Selenastrum capricornutum, which facilitates the degradation of high molecular weight PAHs. nih.govresearchgate.net This extracellular enzymatic activity could be particularly important for the breakdown of less bioavailable compounds like this compound. The presence of a methyl group may influence the rate of uptake and transformation by microalgae, but specific studies are lacking.

Abiotic Degradation Processes in Diverse Environmental Compartments

In addition to microbial processes, abiotic factors contribute to the transformation of PAHs in the environment. Photochemical and chemical oxidation are significant abiotic degradation pathways.

Photochemical Degradation Pathways and Kinetic Studies

Photodegradation, or photolysis, is a major process for the breakdown of PAHs in surface waters and on soil surfaces exposed to sunlight. This process involves the absorption of light energy by the PAH molecule, which excites it to a higher energy state. The excited molecule can then undergo various reactions, including oxidation, leading to its degradation. The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of other substances in the environment.

The photodegradation of PAHs generally follows pseudo-first-order kinetics. While specific kinetic data for this compound is not available, studies on other PAHs provide insight into the process. The presence of a methyl group can potentially affect the rate of photodegradation by altering the electronic properties of the aromatic system.

Chemical Oxidation and Other Non-Biological Transformation Pathways

Chemical oxidation can also contribute to the degradation of PAHs in the environment. Strong oxidizing agents, such as hydroxyl radicals, can react with PAHs and initiate their breakdown. In some industrial processes, such as the blowing of bitumen, oxidation has been observed to reduce the concentration of PAHs. nih.gov

For alkylated aromatic compounds, a common chemical oxidation reaction involves the oxidation of the alkyl side chain. Strong oxidizing agents can convert a methyl group on an aromatic ring into a carboxylic acid. This transformation significantly increases the water solubility of the compound and can facilitate further degradation.

Engineered Bioremediation and Phytoremediation Approaches for Contaminated Matrices

The remediation of matrices contaminated with benzo(b)fluoranthene and its alkylated analogs, such as this compound, presents a significant environmental challenge due to their recalcitrance and potential toxicity. Engineered bioremediation and phytoremediation strategies offer promising and environmentally sustainable solutions by harnessing and enhancing natural biological processes to degrade or detoxify these pollutants. These approaches involve the use of specifically selected or genetically modified microorganisms and plants to accelerate the breakdown of these complex polycyclic aromatic hydrocarbons (PAHs).

Engineered bioremediation often employs the use of microbial consortia or genetically engineered microorganisms (GEMs) with enhanced degradative capabilities. The rationale behind using microbial consortia lies in the synergistic interactions between different microbial species, which can lead to more complete degradation of complex mixtures of pollutants. Some microorganisms may partially break down the parent compound, with the resulting metabolites being further degraded by other members of the consortium. For instance, studies have shown that consortia containing bacteria such as Mycobacterium, Rhodococcus, and Pseudomonas can be effective in degrading high molecular weight PAHs. mdpi.comunesp.br

Genetic engineering offers a more targeted approach to enhance bioremediation. By introducing or overexpressing genes that code for key degradative enzymes, such as dioxygenases and monooxygenases, the metabolic capacity of microorganisms can be significantly increased. While specific research on genetically engineered microorganisms for the degradation of this compound is limited, the principles derived from studies on other PAHs are applicable. The introduction of genes from well-known PAH-degrading bacteria into robust, environmentally competitive strains is a key strategy.

Phytoremediation, the use of plants to clean up contaminated environments, is another powerful tool. This approach can be particularly effective for soil and sediment contamination. Plants can contribute to the remediation of PAHs through several mechanisms:

Phytostimulation (Rhizodegradation): Plant roots release exudates that stimulate the growth and activity of PAH-degrading microorganisms in the rhizosphere (the soil region immediately surrounding the roots). This is often the primary mechanism for the removal of high molecular weight PAHs. nih.govscispace.com

Phytoextraction: Plants can take up contaminants from the soil and translocate them to their harvestable tissues. However, the uptake of hydrophobic compounds like benzo(b)fluoranthene and its alkylated analogs by plants is generally low. nih.govscispace.com

Phytodegradation: Plants can produce enzymes that can break down organic pollutants.

The selection of plant species is crucial for successful phytoremediation. Grasses like ryegrass and tall fescue, as well as legumes, have been shown to be effective in enhancing the degradation of PAHs in soil. nih.govscispace.com Genetic engineering can also be applied to plants to improve their phytoremediation potential, for instance, by enhancing their ability to produce enzymes that can degrade PAHs or by increasing their tolerance to the toxic effects of the pollutants.

The following tables present research findings on the bioremediation and phytoremediation of benzo(b)fluoranthene and other relevant PAHs, providing insights into the potential efficacy of these methods for this compound. Due to a lack of specific data for this compound, data for the parent compound and other alkylated PAHs are used as a proxy.

Table 1: Engineered Bioremediation of Benzo(b)fluoranthene and Alkylated Analogs

| Microorganism/Consortium | Contaminant(s) | Matrix | Treatment Conditions | Degradation Efficiency (%) | Duration | Reference |

|---|---|---|---|---|---|---|

| Amycolatopsis sp. Ver12 | Benzo(b)fluoranthene | Liquid Medium | With yeast extract | 59 | Not Specified | walshmedicalmedia.com |

| Microbial Consortium (HJ-SH) | Benzo(b)fluoranthene | Not Specified | Not Specified | >90 | 50 days | mdpi.com |

| Trichoderma lixii strain FLU1 | Benzo(b)fluoranthene | Activated Sludge | Sole carbon source | 98 | 16 days | mdpi.com |

| Talaromyces pinophilus strain FLU12 | Benzo(b)fluoranthene | Activated Sludge | Sole carbon source | 99 | 12 days | mdpi.com |

| Sphingobium quisquiliarum | 3,6-Dimethylphenanthrene | Not Specified | Not Specified | Not Specified (Rate constant: 0.14 h⁻¹) | Not Specified | nih.gov |

Table 2: Phytoremediation of Benzo(b)fluoranthene and Other High Molecular Weight PAHs

| Plant Species | Contaminant(s) | Soil Type | Co-contaminants | Removal Efficiency (%) | Duration | Reference |

|---|---|---|---|---|---|---|

| Ryegrass, Tall Fescue, Cotton, Wheat | PAHs (including HMW) | Artificially contaminated | Diesel oil, aged oily sludge | 20-60 (enhanced removal over control) | 5 months | nih.govscispace.com |

| Luffa acutangula (Ridge Gourd) | Fluoranthene (B47539) | Artificially contaminated | Anthracene | 85.9-96.9 | 45 days | researchgate.net |

Advanced Analytical Methodologies for the Characterization and Quantification of 9 Methylbenzo B Fluoranthene

High-Resolution Chromatographic Separation Techniques for Alkylated Benzo(b)fluoranthenes and Isomers

The accurate measurement of 9-Methylbenzo(b)fluoranthene is predicated on its effective separation from a complex mixture of other PAHs, particularly its isomers. High-resolution chromatography is the cornerstone of this process, providing the necessary resolving power to distinguish between compounds with very similar physicochemical properties.

Gas Chromatography Hyphenated with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS)

Gas chromatography is a primary technique for the analysis of semi-volatile compounds like this compound. cdc.govcoleparmer.com The separation is typically performed using a capillary column, where the choice of stationary phase is critical for resolving isomeric PAHs. coleparmer.comfishersci.com

Flame Ionization Detection (FID) serves as a robust and universal detector for quantifying hydrocarbons. It provides a response that is proportional to the mass of carbon, making it suitable for quantification when a pure analytical standard of this compound is available for calibration. gcms.czmerel.si However, FID does not provide structural information and relies solely on retention time for identification, which can be ambiguous in complex matrices. waters.com

Mass Spectrometry (GC-MS) coupling overcomes the identification limitations of GC-FID. researchgate.netresearchgate.net Following chromatographic separation, molecules are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the parent ion and its fragments, serves as a chemical fingerprint for identification. The separation of critical isomers, such as the various benzofluoranthenes, is a known challenge in PAH analysis. coleparmer.comfishersci.com Specialized GC columns, such as those with a 50% phenyl methylpolysiloxane stationary phase, have been developed to enhance the resolution of these challenging isobaric compounds. fishersci.com

| Parameter | Typical Condition/Value |

|---|---|

| Column Type | 5% or 50% Phenyl Polysilphenylene-siloxane (e.g., BPX5, TG-17SilMS) coleparmer.comfishersci.com |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness fishersci.com |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Temperature Program | Initial temp ~70-100°C, ramped at 5-10°C/min to a final temp of ~320-350°C coleparmer.com |

| Detector (GC-FID) | Flame Ionization Detector |

| Detector (GC-MS) | Mass Spectrometer (typically Quadrupole) |

| MS Ionization Mode | Electron Impact (EI) at 70 eV waters.com |

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly for less volatile or thermally labile PAHs. cdc.govresearchgate.net The separation of PAHs, including this compound, is commonly achieved using reversed-phase columns where analytes are separated based on their hydrophobicity. fda.govnih.gov

Fluorescence Detection (FLD) is an exceptionally sensitive and selective detection method for many PAHs, including the benzo(b)fluoranthene (B32983) class, which are naturally fluorescent. ingenieria-analitica.comchromatographyonline.com By selecting specific excitation and emission wavelengths, analysts can enhance the signal for the target compound while minimizing interference from non-fluorescent matrix components. chromatographyonline.comhplc.eu Wavelength programming, where the excitation and emission wavelengths are changed during the chromatographic run, can optimize sensitivity for different PAHs as they elute. ingenieria-analitica.com

Ultraviolet (UV) Detection is a more universal detection method for PAHs compared to FLD, as all PAHs absorb UV light. cdc.govingenieria-analitica.com While generally less sensitive than fluorescence detection, HPLC-UV is a reliable technique for quantifying higher concentrations of this compound. A diode-array detector (DAD) can provide UV-Vis spectra for eluting peaks, which aids in peak identification and purity assessment. wur.nl

| Parameter | Typical Condition/Value |

|---|---|

| Column Type | PAH-specific C18 reversed-phase column fda.govnih.gov |

| Column Dimensions | 50-250 mm length x 4.6 mm internal diameter x 1.8-5 µm particle size fda.govnih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water fda.gov |

| Flow Rate | 0.8 - 2.0 mL/min fda.govnih.gov |

| UV Detection Wavelength | 254 nm (general) or programmed to specific maxima ingenieria-analitica.com |

| Fluorescence Detection (FLD) | Wavelength-programmed excitation/emission (e.g., Ex: 270 nm, Em: 430 nm for Benzo[b]fluoranthene) chromatographyonline.com |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Isomer Resolution

For highly complex samples containing numerous PAH isomers, one-dimensional chromatography may not provide adequate resolution. gcms.cz Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and separation power. copernicus.orgmdpi.com In GC×GC, the entire sample is subjected to two distinct chromatographic separations. copernicus.org The effluent from a primary column (first dimension), typically a non-polar column separating based on volatility, is continuously transferred via a modulator to a second, shorter column with a different stationary phase (e.g., polar), which performs a very rapid separation based on polarity. copernicus.org

The result is a structured two-dimensional chromatogram where chemically similar compounds, such as alkylated PAHs, appear in distinct groupings. gcms.cz This ordered structure facilitates the identification of compound classes and the resolution of isomers that co-elute in a single-column separation. gcms.czucdavis.edu When coupled with a fast-acquisition detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS becomes a powerful tool for the detailed characterization of complex PAH mixtures. ucdavis.edu

Mass Spectrometric Identification and Quantification Techniques

Mass spectrometry is indispensable for the unambiguous identification and sensitive quantification of this compound, especially at trace levels in complex environmental or biological matrices.

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Strategies

To enhance sensitivity and selectivity compared to full-scan MS acquisition, specific data acquisition modes are employed. Selected Ion Monitoring (SIM) is a technique used with single-quadrupole mass spectrometers where the instrument is set to detect only a few specific m/z values corresponding to the molecular ion or key fragments of the target analyte. waters.commtoz-biolabs.comsciex.com By focusing on these specific ions, the signal-to-noise ratio is significantly improved, allowing for lower detection limits. mtoz-biolabs.com For this compound (C₂₁H₁₄, molecular weight 266.34 g/mol ), a primary target ion would be m/z 266.

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), offers even greater selectivity and is performed on a triple quadrupole or ion trap mass spectrometer. mtoz-biolabs.comsciex.comwikipedia.org In this mode, a specific precursor ion (e.g., the molecular ion of this compound at m/z 266) is selected in the first quadrupole (Q1). mtoz-biolabs.com This ion is then fragmented in the second quadrupole (q2, the collision cell), and a specific, characteristic product ion is selected and monitored in the third quadrupole (Q3). mtoz-biolabs.comsciex.com This process, known as a "transition" (precursor → product), is highly specific and drastically reduces chemical noise and matrix interferences, leading to superior sensitivity and accuracy in quantification. waters.commtoz-biolabs.com

| Technique | Parameter | Illustrative m/z Value |

|---|---|---|

| SIM (GC-MS) | Target Ion (Quantifier) | 266 (Molecular Ion, M+) |

| Qualifier Ion(s) | Other characteristic fragments (e.g., 265, 252) | |

| MRM (GC-MS/MS) | Primary Transition (Quantifier) | 266 → [Product Ion 1] |

| Secondary Transition (Qualifier) | 266 → [Product Ion 2] |

High-Resolution Accurate Mass Spectrometry for Metabolite and Adduct Profiling

Understanding the fate of this compound in biological systems requires the identification of its metabolites and potential DNA or protein adducts. High-Resolution Accurate Mass Spectrometry (HRAMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, is essential for this purpose. nih.govresearchgate.net

HRAMS provides mass measurements with very high precision (typically to within 5 ppm), which allows for the determination of the elemental composition of an unknown ion. core.ac.uk This capability is critical for identifying metabolites, which often involve the addition of oxygen or other functional groups to the parent molecule. By comparing the accurate mass of a potential metabolite with theoretical masses of possible biotransformation products, researchers can propose and confirm metabolite structures. nih.gov This technique is invaluable for untargeted metabolomics studies aiming to discover novel biomarkers of exposure or effect. nih.gov Similarly, HRAMS can identify covalent adducts formed between reactive metabolites of this compound and macromolecules like DNA, which is a key step in understanding mechanisms of toxicity. nih.govresearchgate.net

Spectroscopic and Radiochemical Techniques for Biological Adduct Detection (e.g., ³²P-Postlabeling, HPLC-MS/MS for DNA Adducts)

The carcinogenicity of this compound, like other PAHs, is linked to its metabolic activation to reactive intermediates that can covalently bind to biological macromolecules, most notably DNA, to form adducts. The detection and quantification of these DNA adducts are crucial for assessing exposure and understanding the mechanisms of carcinogenesis.

The ³²P-postlabeling assay is an ultrasensitive radiochemical method capable of detecting DNA adducts at very low levels, typically one adduct per 10⁹ to 10¹⁰ nucleotides. fishersci.com The general procedure involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of the adducted nucleotides. These adducted nucleotides are then radiolabeled at the 5'-position using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducted nucleotides are then separated and quantified, often using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). fishersci.comnih.gov While highly sensitive, a key advantage of the ³²P-postlabeling assay is that it does not require prior knowledge of the adduct structure. However, it does not directly provide structural information about the adducts.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful tool for the analysis of DNA adducts, offering both high sensitivity and structural specificity. This technique separates the complex mixture of DNA digest components using HPLC, and the mass spectrometer then detects and quantifies the specific adducts based on their mass-to-charge ratio and fragmentation patterns. This method allows for the unambiguous identification and quantification of specific adducts, provided that authentic standards are available for comparison. The development of a mass spectral library for DNA adducts is a critical step in advancing this field, facilitating the identification of both known and newly discovered adducts. nih.gov

While specific studies detailing the application of these techniques exclusively to this compound are limited, research on the parent compound, benzo(b)fluoranthene (B(b)F), provides valuable insights. For instance, ³²P-postlabeling combined with HPLC has been successfully used to resolve and identify DNA adducts of B(b)F. nih.gov These studies have identified that the major DNA adducts are formed from the diol epoxide metabolites of B(b)F. nih.gov Given the structural similarity, it is highly probable that this compound forms analogous DNA adducts that can be detected and quantified using these established methodologies.

| Analytical Technique | Principle | Advantages | Limitations | Application to this compound |

| ³²P-Postlabeling | Radiochemical labeling of DNA adducts followed by chromatographic separation. | Ultrasensitive, does not require prior knowledge of adduct structure. | Does not provide direct structural information. | Potentially applicable for sensitive detection of DNA adducts. |

| HPLC-MS/MS | Chromatographic separation of adducts followed by mass spectrometric detection and quantification. | High sensitivity and structural specificity. | Requires authentic standards for confirmation. | Suitable for identification and quantification of specific DNA adducts, pending standard availability. |

Method Development for Overcoming Analytical Challenges in Alkylated PAH Isomer Quantification

The quantification of this compound is complicated by the presence of numerous other methylated and non-methylated PAH isomers in environmental and biological samples. These isomers often have identical molecular weights and similar physicochemical properties, making their separation a significant analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed technique for the analysis of PAHs and their alkylated derivatives. diva-portal.orgnih.gov However, standard GC columns, such as those with a 5% phenyl-polysiloxane stationary phase, often fail to achieve baseline separation of critical isomeric groups, including the benzofluoranthenes (benzo(b)fluoranthene, benzo(j)fluoranthene, and benzo(k)fluoranthene). fishersci.com The co-elution of these isomers can lead to inaccurate quantification.

To address this challenge, significant effort has been dedicated to the development of more selective GC stationary phases and optimized chromatographic conditions. The use of mid-polarity stationary phases, such as 50% phenyl methylpolysiloxane, has shown improved resolution for some isomeric pairs. fishersci.com Furthermore, specialized PAH-selective columns have been developed to enhance the separation of these challenging compounds. diva-portal.org Optimization of GC parameters, including the temperature program and carrier gas flow rate, is also crucial for achieving the best possible separation.

Another major hurdle in the quantification of alkylated PAHs, including this compound, is the lack of commercially available analytical standards for many of the isomers. researchgate.net This scarcity of standards makes accurate calibration and quantification difficult. In many cases, the quantification of alkylated PAHs is performed using the response factor of the parent, non-alkylated PAH, which can introduce significant errors. researchgate.net Therefore, the synthesis and purification of authentic standards for individual methylated PAH isomers, including this compound, are critical for the development of accurate and reliable analytical methods. epa.gov

Recent advancements in analytical instrumentation, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry, offer enhanced separation power for complex mixtures of PAHs. This technique utilizes two columns with different separation mechanisms, providing a much higher degree of resolution than conventional single-column GC.

| Analytical Challenge | Methodological Approach for Overcoming Challenge | Key Considerations |

| Co-elution of Isomers | Development and use of high-resolution capillary GC columns with specialized stationary phases (e.g., 50% phenyl methylpolysiloxane, PAH-specific columns). | Optimization of GC oven temperature program and carrier gas flow rate is critical. |

| Application of comprehensive two-dimensional gas chromatography (GCxGC). | Provides significantly enhanced separation power for complex mixtures. | |

| Lack of Analytical Standards | Custom synthesis and purification of individual alkylated PAH isomers. | Essential for accurate calibration and quantification. |

| Development of quantitative structure-retention relationship (QSRR) models to predict retention times. | Can aid in tentative identification in the absence of standards. | |

| Matrix Interferences | Implementation of robust sample preparation and clean-up procedures (e.g., solid-phase extraction). | Crucial for removing interfering compounds from complex matrices. |

Computational and Theoretical Investigations on 9 Methylbenzo B Fluoranthene and Analogs

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Aromaticity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules like 9-Methylbenzo(b)fluoranthene. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure, which in turn governs its stability, reactivity, and spectroscopic behavior. jocpr.com

Theoretical studies on PAHs often employ Density Functional Theory (DFT) and other ab initio methods to calculate a variety of molecular descriptors. latrobe.edu.auresearchgate.net These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap can indicate higher chemical reactivity and susceptibility to photo-induced toxicity. researchgate.net For instance, QSAR studies on the phototoxicity of 67 PAHs have shown that the HOMO-LUMO gap is a key descriptor, with a proposed range of 7.2 ± 0.7 eV being associated with phototoxic compounds. researchgate.net

The addition of a methyl group to the benzo(b)fluoranthene (B32983) skeleton, as in this compound, is expected to influence its electronic properties. Methyl groups are electron-donating, which can increase the electron density in the aromatic system and potentially alter the HOMO and LUMO energy levels. This can, in turn, affect the molecule's reactivity and its propensity to undergo metabolic activation. sbfisica.org.br

Table 1: Representative Electronic Properties Calculated for PAHs using Quantum Chemical Methods

| Property | Description | Typical Values for PAHs | Relevance to this compound |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV | Influences ionization potential and susceptibility to oxidation. The methyl group is expected to raise this value. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV | Relates to electron affinity. The methyl group may slightly raise this value. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.0 to 5.0 eV | A smaller gap is often correlated with higher reactivity and potential phototoxicity. researchgate.net |

| NICS(1)zz | Nucleus-Independent Chemical Shift | Varies by ring | Indicates the local aromaticity or anti-aromaticity of each ring in the structure. mdpi.com |

Note: The values in this table are representative for the class of PAHs and are not specific to this compound, for which detailed published data is not available. The relevance describes the expected influence of the methyl group based on general chemical principles.

Molecular Docking and Dynamics Simulations for Elucidating Biomolecular Interactions

To understand how this compound or its metabolites might interact with biological targets such as enzymes or DNA, researchers employ molecular docking and molecular dynamics (MD) simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For PAHs, docking studies often focus on their interactions with metabolizing enzymes like cytochrome P450s (CYPs) or with receptors such as the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net The binding affinity and specific interactions (e.g., hydrogen bonds, van der Waals forces) can be estimated, providing clues as to why certain PAHs are more readily metabolized or are more potent inducers of xenobiotic metabolism. nih.gov For this compound, docking could help predict its binding mode within the active site of CYP1A1 or CYP1B1, the primary enzymes involved in PAH activation. researchgate.net

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the biomolecular complex. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose and to observe conformational changes in both the ligand and the protein. nih.gov In the context of PAHs, MD simulations have been used to study the stability of PAH-DNA adducts and the interactions of PAHs within the active sites of enzymes. chemrxiv.org For example, simulations of benzo[a]pyrene (B130552) diol epoxide (BPDE) bound to DNA have provided insights into the structural distortions of the DNA helix caused by the adduct. nih.govchemrxiv.org Similar studies for metabolites of this compound could reveal how the methyl group influences the stability and conformation of DNA adducts.

Table 2: Key Parameters from Molecular Docking and Dynamics Simulations for PAH-Biomolecule Interactions

| Parameter | Method of Determination | Significance for this compound |

|---|---|---|

| Binding Energy/Affinity | Molecular Docking | Predicts the strength of interaction with target proteins (e.g., AhR, CYPs). Lower binding energy suggests a more stable complex. nih.gov |

| Key Amino Acid Residues | Molecular Docking/MD Simulations | Identifies specific residues in the protein's active site that are crucial for binding. nih.gov |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics | Measures the stability of the PAH-protein or PAH-DNA complex over time. A stable RMSD suggests a stable binding mode. mdpi.com |

| Interaction Types | Molecular Docking/MD Simulations | Characterizes the non-covalent interactions (van der Waals, pi-stacking, etc.) that stabilize the complex. nih.gov |

Note: This table presents the types of data generated from these simulations for PAHs in general. Specific simulation data for this compound is not currently available in published literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For PAHs, QSAR models have been developed to predict a range of endpoints, including carcinogenicity, mutagenicity, phototoxicity, and environmental fate. researchgate.netnih.govrsc.orgresearchgate.net

These models are built by calculating a set of molecular descriptors for a training set of PAHs with known activities. These descriptors can be electronic (like HOMO/LUMO energies), topological (describing the connectivity of atoms), or geometric (related to the molecule's shape). rsc.orgresearchgate.net Statistical methods such as partial least squares (PLS) or random forest (RF) are then used to build a mathematical equation that links the descriptors to the activity. researchgate.netrsc.org

For methylated PAHs, QSAR studies can help to understand how the position and number of methyl groups influence their biological effects. sbfisica.org.br For example, a QSAR study on the carcinogenicity of 91 PAHs used descriptors related to molecular structure and topology to build a predictive random forest model with high accuracy. rsc.org Such models can identify which structural features are most important for a given activity. While a specific QSAR model for this compound is not detailed in the literature, its activity would be predicted based on the values of its molecular descriptors and their weighting in a general PAH QSAR model. Studies have shown that for benzo[b]fluoranthene (B1141397), methylation at certain positions can dramatically alter its mutagenic and tumorigenic activity. nih.gov

Table 3: Examples of Descriptors Used in QSAR Models for PAHs

| Descriptor Type | Example Descriptor | Relevance to Biological Activity | Reference |

|---|---|---|---|

| Electronic | HOMO-LUMO Gap | Correlated with phototoxicity and reactivity. | researchgate.net |

| Topological | Information Indices | Used to model the dissipation of PAHs in the environment. | nih.gov |

| Structural | Molecular Polarizability | Important for binding to receptors like the AhR. | nih.gov |

| Geometric | Molecular Size/Shape | Influences how the molecule fits into enzyme active sites. | nih.gov |

Note: This table illustrates the types of descriptors commonly used in QSAR studies of PAHs.

In Silico Prediction of Metabolic Pathways and DNA Adduct Formation

The carcinogenicity of many PAHs, including benzo(b)fluoranthene, is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming adducts. researchgate.net In silico methods are increasingly used to predict the metabolic fate of chemicals and their potential to form DNA adducts.

Computational approaches can predict the most likely sites of metabolism on a PAH molecule. nih.gov Techniques like Average Local Ionization Energy (ALIE) can identify the carbon atoms most susceptible to electrophilic attack by metabolizing enzymes like CYPs. nih.gov For the parent compound, benzo(b)fluoranthene, metabolism by rat liver enzymes has been shown to produce several hydroxy and dihydrodiol metabolites. nih.govosti.gov The formation of trans-9,10-dihydro-9,10-dihydroxybenzo[b]fluoranthene is of particular interest as it is a precursor to a bay-region diol epoxide, a type of ultimate carcinogen. nih.gov

For this compound, in silico models would predict how the methyl group directs or hinders metabolism at various positions. The presence of the methyl group could block metabolism at the 9-position or electronically influence the reactivity of other sites on the molecule.

Once reactive metabolites, such as diol epoxides, are formed, they can covalently bind to DNA. nih.gov Computational models can predict the stability and structure of these DNA adducts. nih.govacs.org For example, studies on benzo[ghi]fluoranthene (B49607) diol epoxides have characterized the different types of adducts formed with deoxyguanosine and deoxyadenosine (B7792050). nih.gov These computational predictions are crucial for understanding the initial steps of chemical carcinogenesis and for assessing the potential genotoxicity of compounds like this compound. acs.orgnih.gov

Table 4: Predicted Metabolites and DNA Adducts for Benzo(b)fluoranthene and Analogs

| Compound | Predicted/Observed Metabolites | Potential DNA Adducts | Significance |

|---|---|---|---|

| Benzo(b)fluoranthene | Hydroxybenzo(b)fluoranthenes, Dihydrodihydroxybenzo(b)fluoranthenes | Adducts from bay-region diol epoxides | The parent compound's metabolism is a template for predicting the metabolism of its methylated analogs. nih.govosti.gov |

| This compound | (Predicted) Hydroxylated and dihydrodiol metabolites | (Predicted) Adducts formed from diol epoxide metabolites with DNA bases (dG, dA) | The methyl group may alter the regioselectivity of metabolism and the ultimate carcinogenicity. nih.gov |

Note: The metabolic pathway for this compound is predicted based on the known metabolism of the parent compound and general principles of PAH metabolism.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 9-Methylbenzo(b)fluoranthene in environmental samples?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is widely used due to its sensitivity for polycyclic aromatic hydrocarbons (PAHs). Gas Chromatography-Mass Spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5) is preferred for isomer separation, though co-elution challenges with benzo(j)fluoranthene may require confirmatory techniques like tandem MS/MS . Sample preparation typically involves solid-phase extraction (SPE) using C18 cartridges and cleanup with silica gel to minimize matrix interference .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Establish a regulated, marked area for handling. Store in tightly sealed containers in a cool, ventilated space, avoiding oxidizers (e.g., peroxides, nitrates). Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. Periodic skin examinations are advised due to potential carcinogenicity .

Q. What are the critical considerations for ensuring stability and recovery of this compound during sample preparation?

- Methodological Answer : Use amber glassware to prevent photodegradation. Ethyl acetate or acetonitrile is recommended for extraction due to high recovery rates (>85%). Freeze-drying plant matrices before extraction reduces enzymatic degradation .

Advanced Research Questions

Q. How can researchers address co-elution challenges when analyzing this compound alongside structurally similar PAHs?

- Methodological Answer : Employ GC×GC (comprehensive two-dimensional gas chromatography) with a polar/non-polar column set to resolve overlapping peaks. Alternatively, high-resolution mass spectrometry (HRMS) can differentiate isomers via exact mass measurements (e.g., distinguishing m/z 252.0934 for CH isomers) .

Q. What diagnostic ratios or statistical methods distinguish petrogenic vs. pyrogenic sources of this compound?

- Methodological Answer : Fluoranthene/Pyrene (Flu/Py) ratios >1 indicate pyrogenic sources (e.g., combustion), while ratios <1 suggest petrogenic origins. Principal Component Analysis (PCA) of PAH profiles can further validate source apportionment .

Q. How do theoretical calculations (e.g., DFT) align with experimental data for this compound's spectroscopic properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/4-31G level predicts UV-Vis absorption bands and ionization potentials. Discrepancies in peak intensities (≤15%) between theoretical and experimental IR spectra may arise from solvent effects or vibrational mode approximations .

Q. How do matrix interferences in plant-based samples affect quantification accuracy, and what mitigation strategies are effective?

- Methodological Answer : Chlorophyll and lipids in plant extracts can quench fluorescence signals. Mitigation includes SPE cleanup with aminopropyl silica gel and post-extraction purification using gel permeation chromatography (GPC) .

Q. What methodological approaches resolve discrepancies in isomer-specific detection (e.g., benzo(b) vs. benzo(j)fluoranthene)?

- Methodological Answer : Isotope dilution mass spectrometry (IDMS) with deuterated internal standards improves quantification accuracy. For environmental matrices, coupling GC-MS with a 60-m DB-17ms column enhances chromatographic resolution .

Health and Environmental Impact

Q. What medical monitoring is advised for researchers exposed to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.